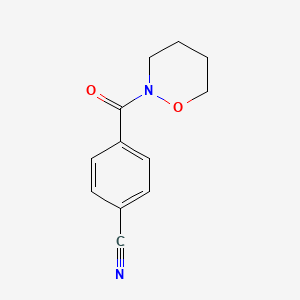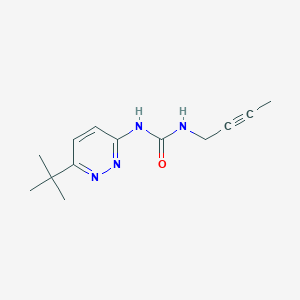
2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide involves the inhibition of various enzymes and proteins involved in cell proliferation and survival pathways. It has been shown to inhibit the activity of AKT and mTOR, which are important regulators of cell growth and survival. Additionally, it has been shown to induce apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, its mechanism of action makes it a useful tool for studying cell proliferation and survival pathways. However, a limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the study of 2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide. One direction is the further investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, the development of more efficient synthesis methods and the evaluation of its toxicity and side effects are important areas for future research.
Métodos De Síntesis
The synthesis of 2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide involves the reaction of 2-bromo-4-methylbenzoyl chloride with 1-pyridin-2-yl-4-pyrazolecarboxamide in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide has been studied for its potential applications in various fields, including cancer research, neuropharmacology, and medicinal chemistry. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuropharmacology, it has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In medicinal chemistry, it has been investigated for its potential as a drug candidate for various diseases.
Propiedades
IUPAC Name |
2-bromo-4-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O/c1-11-5-6-13(14(17)8-11)16(22)20-12-9-19-21(10-12)15-4-2-3-7-18-15/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJLUEHXSMGHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CN(N=C2)C3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridine](/img/structure/B6623995.png)
![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)


![3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide](/img/structure/B6624018.png)

![N,N-dimethyl-3-[(2-propan-2-yl-1,3-thiazol-5-yl)methylamino]benzenesulfonamide](/img/structure/B6624032.png)
![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methylpyridin-3-yl)methyl]propan-2-amine](/img/structure/B6624044.png)
![N-(6-methylpyridin-2-yl)-2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B6624054.png)


![(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6624092.png)
![(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6624100.png)